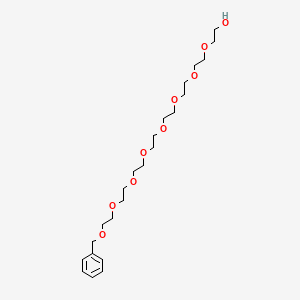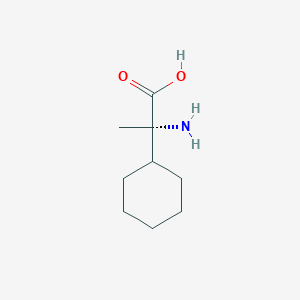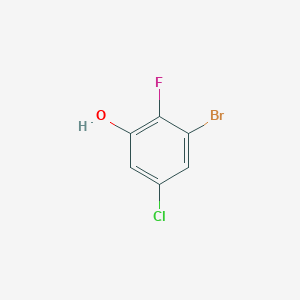
3-Bromo-5-chloro-2-fluorophenol
描述
3-Bromo-5-chloro-2-fluorophenol is an organic compound with the molecular formula C6H3BrClFO. It is a halogenated phenol, meaning it contains bromine, chlorine, and fluorine atoms attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
作用机制
Target of Action
3-Bromo-5-chloro-2-fluorophenol is a phenol derivative that contains both bromide and fluoride functional groups Phenol derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
The three functional groups of this compound exhibit distinct reactivity. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution . These interactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Phenol derivatives can influence various biochemical pathways depending on their specific functional groups and the targets they interact with .
Result of Action
It is known that phenol derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups and the targets they interact with .
生化分析
Biochemical Properties
The three functional groups of 3-Bromo-5-chloro-2-fluorophenol exhibit distinct reactivity . The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution .
Cellular Effects
While specific cellular effects of this compound are not widely documented, compounds with similar structures have been shown to influence cell function. For instance, anticancer 3,4’-substituted diaryl guanidinium derivatives synthesized from a similar compound, 3-bromo-5-fluorophenol, demonstrated an inhibition against the human promyelocytic leukaemia (HL-60) cell line .
Molecular Mechanism
The presence of bromide, chloride, and fluoride functional groups suggests potential for diverse interactions at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation .
Metabolic Pathways
The compound’s distinct functional groups suggest potential interactions with various enzymes or cofactors, and possible effects on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-5-chloro-2-fluorophenol can be synthesized through several methods. One common approach involves the halogenation of phenol derivatives. For example, starting with phenol, the compound can undergo sequential halogenation reactions to introduce bromine, chlorine, and fluorine atoms at the desired positions on the phenol ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale halogenation reactions. These reactions are carried out under controlled conditions to ensure the selective introduction of halogen atoms. The process may include the use of catalysts and specific reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions: 3-Bromo-5-chloro-2-fluorophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinones or other oxidized phenolic compounds.
Reduction: Reduction reactions can produce corresponding bromo-chloro-fluoro-phenols with reduced functional groups.
Substitution: Substitution reactions can result in the replacement of halogen atoms with other functional groups, leading to a variety of derivatives.
科学研究应用
3-Bromo-5-chloro-2-fluorophenol is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to investigate the effects of halogenated phenols on biological systems.
Industry: It is used as a precursor in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
3-Bromo-5-chloro-2-fluorophenol is similar to other halogenated phenols, such as 2-bromo-4-chloro-6-fluorophenol and 4-bromo-2-chloro-5-fluorophenol. These compounds share structural similarities but differ in the positions of the halogen atoms on the phenol ring. The unique arrangement of halogens in this compound gives it distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
3-bromo-5-chloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKWKIGBWZJFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1528947.png)
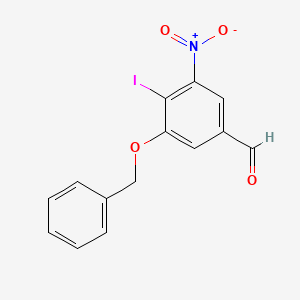
![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)

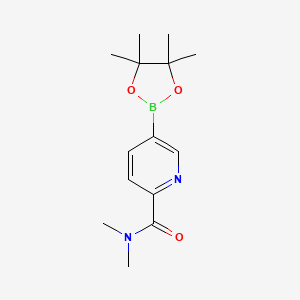
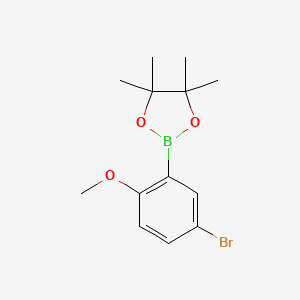
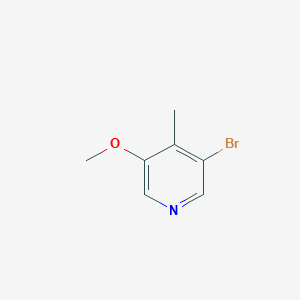
![N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride](/img/structure/B1528959.png)
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1528961.png)
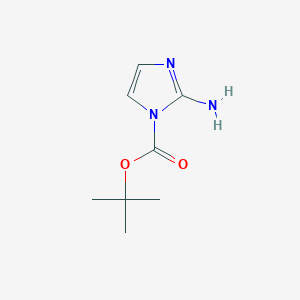
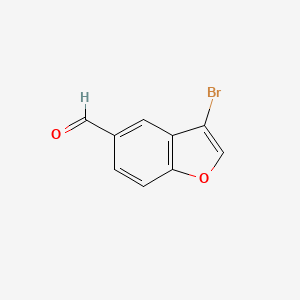
![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)
